molecular formula C10H13Cl2N3 B2543308 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride CAS No. 1210033-60-5

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride

Cat. No.: B2543308
CAS No.: 1210033-60-5
M. Wt: 246.14
InChI Key: MBLYDNBESWHRNA-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(2-Methyl-1H-imidazol-1-yl)aniline Dihydrochloride

IUPAC Nomenclature and Systematic Identification

This compound is the systematic name derived from its structural components:

  • Core aniline moiety : A benzene ring substituted with an amino group (-NH₂) at the 2-position.
  • Imidazole substituent : A 1H-imidazole ring with a methyl group at the 2-position, covalently bonded to the aniline’s nitrogen via a C-N linkage.
  • Salt formation : Two equivalents of hydrochloric acid (HCl) protonate the aniline’s amino group and the imidazole’s nitrogen atom, forming a dihydrochloride salt.
Identifier Value Source
IUPAC Name 2-(2-Methyl-1H-imidazol-1-yl)aniline; dihydrochloride
CAS Registry Number (Base) 26286-55-5
CAS Registry Number (Salt) 1210033-60-5
Molecular Formula (Base) C₁₀H₁₁N₃
Molecular Formula (Salt) C₁₀H₁₃Cl₂N₃

Molecular Formula and Crystallographic Data Analysis

The molecular formula of the dihydrochloride salt is C₁₀H₁₃Cl₂N₃ , with a molecular weight of 246.13 g/mol . The base compound’s molecular weight is 173.21 g/mol .

Key Structural Features:
  • Aniline backbone : Benzene ring with NH₂ at position 2.
  • Imidazole ring : Five-membered heterocycle with nitrogen atoms at positions 1 and 3, and a methyl group at position 2.
  • Protonation sites : The amino group (-NH₂) and the imidazole’s nitrogen atom are protonated to form the dihydrochloride salt.

Theoretical Crystallographic Data :
While experimental crystal data for this compound is not publicly available, related imidazole derivatives (e.g., 1-(2,6-diisopropylphenyl)-1H-imidazole) exhibit monoclinic symmetry (P2₁/c) with imidazole rings rotated ~80° relative to aryl groups. Structural analogs suggest that hydrogen bonding between the protonated amino group and chloride ions may stabilize the salt’s crystal lattice.

Protonation States and Salt Formation Mechanisms

Protonation States:
  • Aniline’s amino group : The NH₂ group acts as a weak base (pKa ~4.6 for its conjugate acid, anilinium ion). Protonation occurs readily in acidic media.
  • Imidazole’s nitrogen : The imidazole’s N1 atom (non-substituted) is protonated, forming a cationic species with charge delocalization across the ring.

Salt Formation Mechanism :

  • Reaction with HCl :
    $$
    \text{C}{10}\text{H}{11}\text{N}3 + 2\text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{Cl}2\text{N}3 + \text{H}2\text{O}
    $$
    The reaction typically occurs in polar solvents (e.g., ethanol) under acidic conditions (pH ~1–2).
  • Key Steps :
    • Protonation of aniline : The NH₂ group accepts a proton, forming -NH₃⁺.
    • Protonation of imidazole : The N1 atom of the imidazole ring accepts a second proton, stabilizing the salt via ionic interactions with Cl⁻ ions.

Comparative Structural Analysis with Related Imidazole-Aniline Derivatives

Structural Comparison Table:
Compound Molecular Formula Key Features CAS Number Source
This compound C₁₀H₁₃Cl₂N₃ Methyl-substituted imidazole, dihydrochloride salt, enhanced solubility 1210033-60-5
2-(1H-Imidazol-1-yl)aniline hydrochloride C₉H₁₀ClN₃ Non-methylated imidazole, monohydrochloride salt 1262773-91-0
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride C₁₀H₁₀Cl₂N₃ Chlorine substituent at position 3 of aniline, increased electron-withdrawing effects 1181458-62-7
Structural Insights:
  • Methyl Group Impact :

    • The 2-methyl substituent on the imidazole ring introduces steric hindrance and electron-donating effects, altering reactivity compared to non-methylated derivatives.
    • Enhances lipophilicity, potentially improving biological membrane permeability.
  • Chlorine Substituents :

    • Chlorine at the 3-position of aniline (as in ) increases molecular polarity and directs electronic effects, influencing binding to biological targets.
  • Salt Formation Comparison :

    • Monohydrochloride salts (e.g., ) lack a second protonation site, resulting in lower solubility and altered ionic interactions.
    • Dihydrochloride salts (e.g., this compound) exhibit higher ionic character, favoring dissolution in aqueous media.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;;/h2-7H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYDNBESWHRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Copper-Catalyzed Coupling

The Ullmann reaction provides a robust framework for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles. Adapted from a Cu-catalyzed protocol for imidazole-aryl couplings, this method employs the following steps:

Reaction Conditions

  • Substrates : 2-Bromoaniline (1.0 equiv), 2-methylimidazole (1.5 equiv)
  • Catalyst System : Copper(I) iodide (1 mol%), 6,7-dihydroquinolin-8(5H)-one oxime ligand (2 mol%)
  • Base : Sodium hydroxide (1.5 equiv)
  • Solvent : Water with tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst
  • Temperature : 120°C
  • Duration : 48 hours

Workup and Purification
Post-reaction, the mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) yields the free base, which is subsequently treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

Key Advantages

  • Aqueous conditions reduce organic solvent use.
  • High functional group tolerance due to the oxime ligand.

Buchwald-Hartwig Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling, as demonstrated in patent literature for analogous imidazole-arene syntheses, offers enhanced efficiency for electron-deficient aryl halides:

Reaction Conditions

  • Substrates : 2-Bromoaniline (1.0 equiv), 2-methylimidazole (1.2 equiv)
  • Catalyst System : Palladium acetate (2 mol%), Xantphos ligand (4 mol%)
  • Base : Sodium tert-butoxide (2.0 equiv)
  • Solvent : 1-Methyl-2-pyrrolidinone (NMP)
  • Temperature : 100–120°C
  • Duration : 24 hours

Workup and Purification
The crude product is recrystallized from heptane to remove regioisomers, followed by hydrolysis in aqueous HCl to form the dihydrochloride salt.

Key Advantages

  • Superior regioselectivity compared to copper-based methods.
  • Compatible with sensitive functional groups due to mild base conditions.

Nucleophilic Aromatic Substitution with Strong Bases

For electron-poor aryl fluorides, nucleophilic substitution using a strong base avoids transition-metal catalysts:

Reaction Conditions

  • Substrates : 2-Fluoroaniline (1.0 equiv), 2-methylimidazole (2.0 equiv)
  • Base : Sodium hydride (2.2 equiv)
  • Solvent : NMP
  • Temperature : 70–130°C
  • Duration : 16–24 hours

Workup and Purification
The reaction is quenched with water, and the product is isolated via filtration. Recrystallization from ethyl acetate/heptane (1:3) yields the free base, which is converted to the dihydrochloride salt using HCl gas.

Key Limitations

  • Limited to activated aryl halides (e.g., nitro- or trifluoromethyl-substituted arenes).
  • Requires rigorous exclusion of moisture due to NaH sensitivity.

Protection-Deprotection Strategies for Aniline NH2 Group

To prevent unwanted side reactions during coupling, the aniline amine can be protected as an acetanilide:

Step 1: Protection

  • React 2-bromoaniline with acetic anhydride to form 2-bromoacetanilide.

Step 2: Coupling

  • Perform Ullmann or Buchwald-Hartwig coupling with 2-methylimidazole.

Step 3: Deprotection

  • Hydrolyze the acetyl group using HCl/ethanol (1:1) at reflux.

Step 4: Salt Formation

  • Neutralize with aqueous KHCO3 and treat with HCl to precipitate the dihydrochloride.

Salt Formation and Purification

Dihydrochloride Synthesis

  • Dissolve the free base in ethanol at 50°C.
  • Bubble HCl gas through the solution until pH < 2.
  • Cool to 5°C to crystallize the salt.

Purification

  • Wash with cold ethanol to remove excess HCl.
  • Dry under vacuum at 40°C.

Comparative Analysis of Methods

Parameter Ullmann Coupling Buchwald-Hartwig Nucleophilic Substitution
Catalyst Cost Low (CuI) High (Pd) None
Yield 65–75% 80–85% 50–60%
Regioselectivity Moderate High Low
Reaction Time 48 h 24 h 24 h
Solvent System Aqueous/organic NMP NMP

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

Chemistry

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride serves as a building block in the synthesis of more complex organic molecules. Its versatile structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using reagents like hydrogen peroxide.
  • Reduction : Can be reduced with sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The aniline moiety can undergo electrophilic aromatic substitution.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. The imidazole derivatives are known to interact with a broad range of biological targets due to their versatile structure, which includes:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64 - 77.38
Candida albicans16.69 - 78.23
  • Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µM)
MCF7 (Breast Cancer)3.79
A549 (Lung Cancer)26
Hep-2 (Laryngeal Cancer)3.25

Medicinal Applications

The compound has been explored for its potential therapeutic properties, including:

  • Antimicrobial Properties : Its structural similarities to other imidazole derivatives suggest it may exhibit broad-spectrum antimicrobial activity.
  • Anticancer Properties : Studies have shown that imidazole-containing compounds can induce significant cytotoxicity in cancer cells, which may extend to this compound.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and catalysts. Its unique properties make it suitable for various applications, including:

  • Development of Catalysts : Used in chemical reactions requiring specific catalytic properties.
  • Advanced Material Synthesis : Employed in creating new materials with desired physical and chemical properties.

Case Studies

Several studies have highlighted the biological efficacy of imidazole derivatives:

  • Study on Antimicrobial Properties :
    • A recent investigation demonstrated that a series of imidazole derivatives exhibited broad-spectrum antimicrobial activity, achieving MIC values lower than those of standard antibiotics.
  • Anticancer Research :
    • Another study focused on the synthesis and evaluation of imidazole-aniline hybrids against various cancer cell lines, revealing significant IC50 values that suggest these compounds could be developed into effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride with structurally or functionally related compounds, emphasizing key differences in properties and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Features
This compound C₁₀H₁₁N₃·2HCl 246.13 26286-55-5 132.5–134.5 Ortho-substituted imidazole; dihydrochloride salt
3-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 184098-19-9 119.5–121.5 Meta-substituted imidazole; free base form
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride C₉H₁₁N₃·HCl 197.66 61033-71-4 Not reported Para-substituted dihydroimidazole; monohydrochloride salt
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride C₁₀H₁₀ClN₃·2HCl 280.58 Not provided Not reported Chloro-substituted ortho-imidazole derivative; dihydrochloride salt
o-Phenylenediamine dihydrochloride C₆H₈N₂·2HCl 181.06 615-28-1 300 (decomposes) Lacks imidazole ring; aromatic diamine with dihydrochloride salt

Key Observations:

Substitution Position :

  • The ortho substitution in this compound contrasts with the meta isomer (3-substituted analog), which has a lower melting point (119.5–121.5°C vs. 132.5–134.5°C). This suggests ortho substitution enhances thermal stability, likely due to intramolecular interactions.
  • The para -substituted 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride features a partially saturated imidazole ring, which may reduce aromaticity and reactivity compared to fully conjugated imidazoles.

Salt Form: Dihydrochloride salts (e.g., target compound and 3-chloro analog) generally exhibit higher water solubility than free bases or monohydrochlorides, critical for bioavailability in pharmaceutical applications.

Compounds like o-phenylenediamine dihydrochloride (CAS 615-28-1) lack the imidazole moiety, rendering them less versatile in coordination chemistry or enzyme inhibition.

Table 2: Stability and Reactivity Comparison

Compound Name Stability Incompatible Materials Decomposition Products
This compound Light-sensitive Strong oxidizers Likely HCl, CO, NOₓ (inferred)
2-(1-Naphthylmethyl)-2-imidazoline HCl Light/temperature-sensitive Strong oxidizers CO, CO₂, NOₓ, HCl
Levocetirizine dihydrochloride Stable under storage None reported Not reported

Application Differences:

  • Organic Synthesis: The 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride is explicitly noted as a building block for organic synthesis, whereas the target compound’s applications are inferred from structural analogs.
  • Pharmaceuticals : Levocetirizine dihydrochloride (a piperazine derivative) exemplifies clinical use of dihydrochloride salts in antihistamines, contrasting with the research-stage status of imidazole-aniline derivatives.

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. The imidazole moiety is known for its significant role in various biological processes, including enzyme catalysis and metal ion coordination. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12Cl2N4C_{10}H_{12}Cl_2N_4. It contains an imidazole ring attached to an aniline structure, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : Its structure allows it to function as a ligand for specific receptors, influencing cellular signaling pathways.
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for many biochemical reactions.

Biological Activities

Research indicates that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)aniline exhibit a range of biological activities:

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (nM)
Compound AHeLa100
Compound BHCT116200
Compound CA549150

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

A notable study investigated the effects of imidazole derivatives on tubulin polymerization, revealing that certain compounds could inhibit this process effectively. The inhibition of tubulin polymerization is critical in cancer therapy as it disrupts cell division:

  • Study Findings :
    • Compound D showed an IC50 value of 0.4 µM against porcine brain tubulin.
    • In vivo studies indicated a reduction in tumor size in xenograft models when treated with imidazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methylimidazole with substituted aniline derivatives under acidic conditions. For example, intermediates like 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) have been synthesized via nucleophilic substitution reactions using brominated precursors and triphenylphosphonium bromide, achieving yields up to 39% . Optimization strategies include controlling reaction temperature (e.g., 80–100°C), using anhydrous solvents, and employing catalysts like palladium for cross-coupling reactions. Purification via recrystallization in ethanol or methanol is recommended to remove unreacted starting materials .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR analysis resolves aromatic protons (δ 6.5–8.1 ppm) and imidazole methyl groups (δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving hydrogen bonding between the imidazole ring and chloride counterions .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak ([M+H]+^+) at m/z 173.21 (free base) and 264.2 (dihydrochloride form) .

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